- Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991
Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)
50971-79-4 structure
Product Name:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
Numéro CAS:50971-79-4
Le MF:C14H14N2S
Mégawatts:242.339361667633
MDL:MFCD22192242
CID:1074824
PubChem ID:24197196
Update Time:2025-06-09
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
- 2-(phenothiazin-10-yl)ethanamine hydrochloride
- NSC253547
- NSC-253547
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine
- NSC 253547
- DTXSID10638959
- GF-0032
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)
- 50971-79-4
- MFCD22192242
- 2-phenothiazin-10-ylethanamine;hydrochloride
- LAVBLPLCRGKRCC-UHFFFAOYSA-N
- 1082712-62-6
- SCHEMBL14697550
- AKOS015991432
- 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride
- 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride
-
- MDL: MFCD22192242
- Piscine à noyau: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2
- La clé Inchi: GEQNUMNORCDKBC-UHFFFAOYSA-N
- Sourire: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2
Propriétés calculées
- Qualité précise: 278.0644474g/mol
- Masse isotopique unique: 278.0644474g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 237
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 54.6Ų
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR310012-500mg |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | 500mg |
£147.00 | 2025-02-20 | ||
| Apollo Scientific | OR310012-1g |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | 1g |
£231.00 | 2025-02-20 | ||
| Apollo Scientific | OR310012-5g |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | 5g |
£1041.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | K04963-1g |
10H-Phenothiazine-10-ethanamine HCl |
50971-79-4 | >95% | 1g |
$468 | 2024-06-05 | |
| eNovation Chemicals LLC | K04963-5g |
10H-Phenothiazine-10-ethanamine HCl |
50971-79-4 | >95% | 5g |
$1395 | 2024-06-05 | |
| Key Organics Ltd | GF-0032-1MG |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-5MG |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-10MG |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-0.5G |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 0.5g |
£105.00 | 2025-02-09 | |
| Key Organics Ltd | GF-0032-1G |
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |
50971-79-4 | >97% | 1g |
£165.00 | 2025-02-09 |
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 12 - 15 h, 0 °C
1.2 12 - 15 h, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; overnight, rt
Référence
- Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 4 - 6 h, rt
Référence
- A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential, ACS Chemical Neuroscience, 2019, 10(1), 279-294
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ; 80 - 100 °C
Référence
- Synthesis of some phenothiazine derivatives, Kimya Problemlari, 2009, (4), 688-691
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials
- 2-chloroethan-1-amine hydrochloride
- Phenothiazine
- Acetamide, 2,2,2-trifluoro-N-[2-(10H-phenothiazin-10-yl)ethyl]-
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Littérature connexe
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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